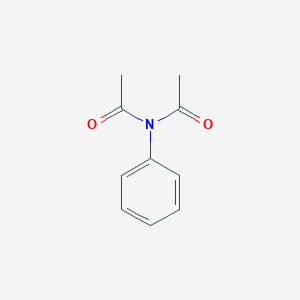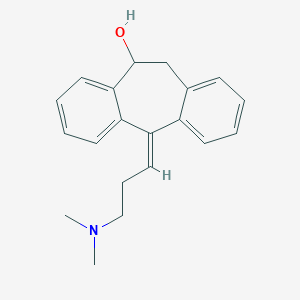
p-Fluoroazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Fluoroazobenzene is an organic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. It is a photoresponsive molecule that can undergo reversible isomerization upon exposure to light, making it a useful tool in the study of molecular dynamics and photochemistry.
Mécanisme D'action
The mechanism of action of p-Fluoroazobenzene involves reversible isomerization between the cis and trans forms upon exposure to light. This process is mediated by the absorption of light by the azo group, which causes a change in the molecular conformation and properties.
Effets Biochimiques Et Physiologiques
P-Fluoroazobenzene has been shown to have minimal biochemical and physiological effects, making it a useful tool for studying molecular dynamics and photochemistry without interfering with biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using p-Fluoroazobenzene in lab experiments include its photoresponsiveness, reversibility, and ease of synthesis. However, its limitations include its sensitivity to light and the need for specialized equipment to study its properties.
Orientations Futures
There are many potential future directions for the study of p-Fluoroazobenzene, including the development of new photoresponsive materials, the use of p-Fluoroazobenzene as a tool for studying protein dynamics in living cells, and the investigation of its potential applications in optoelectronics and nanotechnology.
Méthodes De Synthèse
P-Fluoroazobenzene can be synthesized by the reaction of 4-fluoronitrobenzene with sodium hydride in the presence of a palladium catalyst. This reaction produces a mixture of cis and trans isomers, which can be separated and purified using column chromatography.
Applications De Recherche Scientifique
P-Fluoroazobenzene has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and materials science. It has been used as a photoresponsive switch in molecular machines, as a photoswitchable ligand in catalysis, and as a tool for studying protein dynamics.
Propriétés
Numéro CAS |
1545-83-1 |
|---|---|
Nom du produit |
p-Fluoroazobenzene |
Formule moléculaire |
C12H9FN2 |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
(4-fluorophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H9FN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H |
Clé InChI |
GZMHQJVQKFZDLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)







